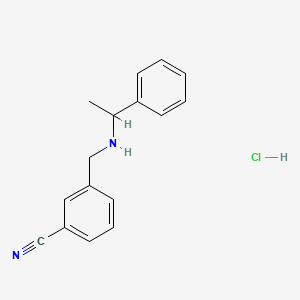![molecular formula C20H30O3 B578065 (8'R,9'S,10'R,13'S,14'S,17'S)-13'-methylspiro[1,3-dioxolane-2,3'-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene]-17'-ol CAS No. 13886-12-9](/img/structure/B578065.png)
(8'R,9'S,10'R,13'S,14'S,17'S)-13'-methylspiro[1,3-dioxolane-2,3'-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene]-17'-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(8'R,9'S,10'R,13'S,14'S,17'S)-13'-methylspiro[1,3-dioxolane-2,3'-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene]-17'-ol is a synthetic derivative of estrone, a naturally occurring estrogen hormone. This compound is characterized by the presence of an ethylene acetal group, which is formed by the reaction of estrone with ethylene glycol. The ethylene acetal group provides increased stability to the molecule, making it useful in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (8'R,9'S,10'R,13'S,14'S,17'S)-13'-methylspiro[1,3-dioxolane-2,3'-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene]-17'-ol typically involves the following steps:
Starting Material: The synthesis begins with estrone, a naturally occurring estrogen.
Formation of Ethylene Acetal: Estrone is reacted with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the ethylene acetal derivative. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. Continuous flow reactors and automated purification systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(8'R,9'S,10'R,13'S,14'S,17'S)-13'-methylspiro[1,3-dioxolane-2,3'-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene]-17'-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 17beta position can be oxidized to form a ketone.
Reduction: The carbonyl group at the 3-position can be reduced to form a hydroxyl group.
Substitution: The ethylene acetal group can be hydrolyzed under acidic conditions to regenerate the original carbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Acidic conditions, such as hydrochloric acid or sulfuric acid, are employed for hydrolysis.
Major Products Formed
Oxidation: Formation of 17-keto derivatives.
Reduction: Formation of 3-hydroxy derivatives.
Substitution: Regeneration of the original estrone structure.
Applications De Recherche Scientifique
(8'R,9'S,10'R,13'S,14'S,17'S)-13'-methylspiro[1,3-dioxolane-2,3'-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene]-17'-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various estrogen derivatives and analogs.
Biology: Employed in studies related to estrogen receptor binding and activity.
Medicine: Investigated for its potential therapeutic effects in hormone replacement therapy and cancer treatment.
Industry: Utilized in the production of pharmaceuticals and as a chemical intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of (8'R,9'S,10'R,13'S,14'S,17'S)-13'-methylspiro[1,3-dioxolane-2,3'-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene]-17'-ol involves its interaction with estrogen receptors. Upon binding to the receptor, the compound induces a conformational change that activates the receptor and initiates a cascade of cellular events. This includes the regulation of gene expression, modulation of cell proliferation, and influence on various metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Estrone: The parent compound from which (8'R,9'S,10'R,13'S,14'S,17'S)-13'-methylspiro[1,3-dioxolane-2,3'-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene]-17'-ol is derived.
17beta-Hydroxyestr-5(10)-en-3-one: Another estrogen derivative with a similar structure but different functional groups.
17alpha-Ethynyl-17beta-Hydroxyestr-5(10)-en-3-one: A synthetic estrogen with an ethynyl group at the 17alpha position.
Uniqueness
This compound is unique due to the presence of the ethylene acetal group, which provides enhanced stability and resistance to metabolic degradation. This makes it a valuable compound for research and industrial applications where stability is crucial.
Propriétés
Numéro CAS |
13886-12-9 |
|---|---|
Formule moléculaire |
C20H30O3 |
Poids moléculaire |
318.457 |
Nom IUPAC |
(8/'R,9/'S,10/'R,13/'S,14/'S,17/'S)-13/'-methylspiro[1,3-dioxolane-2,3/'-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene]-17/'-ol |
InChI |
InChI=1S/C20H30O3/c1-19-8-6-15-14-7-9-20(22-10-11-23-20)12-13(14)2-3-16(15)17(19)4-5-18(19)21/h12,14-18,21H,2-11H2,1H3/t14-,15+,16+,17-,18-,19-/m0/s1 |
Clé InChI |
JYNLZSXCBZBVHZ-ZOFHRBRSSA-N |
SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC5(CCC34)OCCO5 |
Synonymes |
17β-Hydroxyestr-4-en-3-one ethylene acetal |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-Chloro-8-fluoropyrido[3,4-b]pyrazine](/img/structure/B577990.png)






![1-[(2-Bromo-6-fluorophenyl)methyl]piperidine](/img/structure/B578000.png)


